2,5-Dithia-7-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
279-45-8 |
|---|---|
Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.2 g/mol |
IUPAC Name |
2,5-dithia-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H7NS2/c1-3-5-4(6-1)2-7-3/h3-5H,1-2H2 |
InChI Key |
KIQFGHUQFJLDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2NC(S1)CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dithia 7 Azabicyclo 2.2.1 Heptane and Its Derivatives
General Synthetic Strategies for the 2,5-Dithia-7-azabicyclo[2.2.1]heptane Core
The formation of the this compound skeleton is efficiently achieved through condensation reactions that assemble the bicyclic framework from acyclic or monocyclic starting materials.
A primary and effective method for synthesizing the this compound core involves the reaction of various β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane. researchgate.netresearchgate.net This reaction can lead to the formation of the desired dithioazabicycles, alongside other potential products such as oxazolidinylthiazolidines. researchgate.netresearchgate.net The reaction is typically conducted in a suitable solvent like ethanol (B145695) and may be catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). nih.gov The process involves the condensation of the amino group and the hydroxyl group of the β-aminoalcohol with the two hydroxyl groups of the 2,5-dihydroxy-1,4-dithiane, leading to the cyclization and formation of the bridged bicyclic system.
The synthesis of the this compound core can be performed as a one-pot reaction, which enhances the efficiency of the process. researchgate.netresearchgate.net In this approach, the β-aminoalcohol and 2,5-dihydroxy-1,4-dithiane are combined in a single reaction vessel, often with a catalytic amount of acid, and heated to reflux. nih.gov This methodology is advantageous as it allows for the formation of four new bonds in a single synthetic operation, characterized by good yields and high atom efficiency. researchgate.netresearchgate.net The one-pot nature of this synthesis simplifies the experimental procedure and reduces the need for isolation of intermediates.
Enantioselective Synthesis and Stereochemical Control
Control over the stereochemistry of the this compound core is crucial, particularly for applications in areas such as enzyme inhibition. The inherent chirality of the starting β-aminoalcohols is leveraged to achieve this control.
When chiral, non-racemic β-aminoalcohols are used as starting materials, the reaction can proceed with high enantiospecificity. researchgate.netresearchgate.net For instance, the reaction leading to the formation of related oxazolidinylthiazolidine bicycles, which can be co-products, generates two stereogenic centers with high enantiospecificity. researchgate.netresearchgate.net This indicates that the stereochemical information from the chiral aminoalcohol is effectively transferred to the product, allowing for the synthesis of enantiomerically enriched or pure bicyclic compounds. The stereochemistry of the final product is thus directly dictated by the configuration of the chiral precursor.
The substituents on the starting β-aminoalcohol play a critical role in determining the distribution of products between the this compound and the isomeric oxazolidinylthiazolidine. researchgate.netresearchgate.net The nature of these substituents influences the reaction pathway and the relative stability of the possible intermediates and products. For example, the use of o-aminophenol as the starting aminoalcohol leads to a mixture of the dithia-azabicycle and the oxazolidinylthiazolidine, with the former being the major product. nih.gov In contrast, other aminoalcohols might favor the formation of the alternative bicyclic system. This substituent-dependent product distribution allows for a degree of control over the synthetic outcome.
Table 1: Influence of β-Aminoalcohol Substituent on Product Formation
| Starting β-Aminoalcohol | Product(s) | Ratio/Yield | Reference |
|---|---|---|---|
| o-Aminophenol (1g) | 2-(2,5-Dithia-7-azabicyclo[2.2.1]heptan-7-yl)phenol (3g) and rac-4g | 8.5:1.5 ratio, 74% total yield | nih.gov |
| L-serine-OMe·HCl (1f) | (2S)-Methyl-2-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-hydroxypropanoate (3f) and (S)-4f | 9:1 ratio, 32% total yield | nih.gov |
| Tris(hydroxymethyl)aminomethane (1e) | 2-(2,5-Dithia-7-azabicyclo[2.2.1]heptan-7-yl)-2-(hydroxymethyl)propane-1,3-diol (3e) | 97% yield | nih.gov |
Synthesis of N-Substituted this compound Derivatives
A variety of N-substituted derivatives of this compound can be synthesized by employing primary amines instead of β-aminoalcohols in the reaction with 2,5-dihydroxy-1,4-dithiane. This approach allows for the introduction of a wide range of substituents on the nitrogen atom of the bicyclic core. For example, reacting p-F-benzylamine or 4-methoxybenzylamine (B45378) with 1,4-dithiane-2,5-diol (B140307) under reflux in the presence of a catalytic amount of p-TsOH yields the corresponding N-substituted products. nih.govrsc.org This method provides a straightforward route to derivatives with specific electronic and steric properties, which can be tailored for various applications.
Table 2: Synthesis of N-Substituted this compound Derivatives
| N-Substituent | Starting Amine | Product Name | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | p-F-benzylamine | 7-(4-Fluorobenzyl)-2,5-dithia-7-azabicyclo[2.2.1]heptane | nih.gov |
| 4-Methoxybenzyl | 4-methoxybenzylamine | 7-(4-methoxybenzyl)-2,5-dithia-7-azabicyclo[2.2.1]heptane | rsc.org |
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions are fundamental methods for modifying the nitrogen atom of the this compound core. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the chemical and physical properties of the parent compound.
One example of N-alkylation is the reaction of this compound with 4-fluorobenzylamine. This reaction, catalyzed by p-toluenesulfonic acid (p-TsOH) in ethanol at reflux, yields 7-(4-fluorobenzyl)-2,5-dithia-7-azabicyclo[2.2.1]heptane. nih.govresearchgate.net
N-acylation can be achieved using various acylating agents. For instance, the reaction with benzoyl chloride would introduce a benzoyl group onto the nitrogen atom. While specific examples for the this compound are not detailed in the provided search results, N-acylation is a common transformation for secondary amines. The resulting amides often exhibit different reactivity and solubility compared to the parent amine.
Derivatization with Specific Functional Groups (e.g., Thioureas, Esters)
Further derivatization of the this compound scaffold can be accomplished by introducing specific functional groups like thioureas and esters.
Thioureas: The formation of thiourea (B124793) derivatives typically involves the reaction of the amine with an isothiocyanate. This reaction adds a thiocarbonyl group linked to a substituted nitrogen atom, creating a versatile functional group for further chemical transformations or for biological evaluation.
Esters: Ester functionalities can be incorporated into derivatives of this compound, for example, through reactions involving starting materials that already contain an ester group. For instance, the synthesis of ester derivatives can be achieved through multi-component reactions or by using reagents that bear an ester moiety.
Catalytic Considerations in Synthesis
Catalysis plays a crucial role in the efficient synthesis of this compound and its derivatives, influencing reaction rates, yields, and selectivity.
Role of Acid Catalysis (e.g., p-TsOH)
Acid catalysis is frequently employed in the synthesis of the this compound core. A common method involves the reaction of 2,5-dihydroxy-1,4-dithiane with a primary amine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net This acid catalyst facilitates the dehydration and subsequent cyclization steps that form the bicyclic ring system. For example, the reaction between 2,5-dihydroxy-1,4-dithiane and various β-aminoalcohols in ethanol with catalytic p-TsOH leads to the formation of dithia-azabicycles. nih.govresearchgate.net The use of p-TsOH has also been noted in other organic syntheses, such as the one-pot synthesis of α-amino nitriles and 1,3-dipolar cycloadditions. organic-chemistry.org
Advanced Synthetic Techniques
Modern synthetic methods can offer advantages over traditional techniques in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. This technique has been successfully applied to the synthesis of various N-heterocycles. rsc.org The use of microwave irradiation can significantly reduce reaction times and improve yields in multicomponent reactions. nih.gov For example, the synthesis of this compound derivatives has been performed using microwave-assisted methods. rsc.org
Table 1: Summary of Synthetic Methodologies for this compound Derivatives| Methodology | Reagents/Catalysts | Key Features | Reference(s) |
|---|---|---|---|
| N-Alkylation | 4-Fluorobenzylamine, p-TsOH | Introduction of an N-benzyl group. | nih.govresearchgate.net |
| Acid Catalysis | p-Toluenesulfonic acid (p-TsOH) | Facilitates cyclization and dehydration. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Not specified | Accelerated reaction times. | rsc.org |
Based on the conducted research, there is currently no publicly available scientific literature detailing the use of multicomponent reactions for the synthesis of this compound or its direct derivatives. Extensive searches for multicomponent reactions, including specific named reactions like the Ugi and Passerini reactions, involving the this compound scaffold did not yield any relevant results.
While multicomponent reactions are a powerful tool for the synthesis of complex molecules and have been applied to other azabicyclic systems, their application to the this compound core has not been reported in the reviewed literature. Therefore, a detailed discussion, research findings, and data tables for this specific subsection cannot be provided at this time.
Further research and exploration in the field of synthetic organic chemistry may lead to the development of such methodologies in the future.
Structural Elucidation and Stereochemical Characterization
Spectroscopic Analysis of 2,5-Dithia-7-azabicyclo[2.2.1]heptane and its Derivatives
Spectroscopic methods are fundamental in determining the molecular structure of this compound and its derivatives. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups within the molecule.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure and stereochemistry of this compound derivatives. The rigid nature of the bicyclo[2.2.1]heptane skeleton results in distinct chemical shifts and coupling constants for its protons and carbons, which are sensitive to their stereochemical environment (endo vs. exo).
In a study of (2S)-2-((1R,4R)-2,5-Dithia-7-azabicyclo[2.2.1]heptan-7'-yl)-2-phenylethanol, the ¹H NMR spectrum in CDCl₃ provided detailed information about the bicyclic core. nih.gov The protons of the dithia-azabicyclo[2.2.1]heptane moiety displayed characteristic signals that confirmed the successful synthesis of the bicyclic system. nih.gov Similarly, the ¹³C NMR spectrum revealed distinct signals for each carbon atom in the bicyclic framework, further corroborating the proposed structure. nih.gov
The chemical shifts for the core structure of a representative derivative are summarized below.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| H-1, H-4 | 3.91 (d, J = 5.2 Hz, 2H) | 63.8 | Bridgehead protons |
| H-3, H-6 | 3.19 (d, J = 9.5 Hz, 2H), 3.40 (dd, J = 9.5, 3.0 Hz, 2H) | 43.9 | Methylene protons adjacent to sulfur |
| - | - | 68.4, 66.9 | Carbons of the N-substituent attached to the bicyclic nitrogen |
The observed coupling constants and chemical shifts are consistent with the constrained geometry of the bicyclo[2.2.1]heptane system. The analysis of various derivatives confirms that the electronic environment of the substituents on the nitrogen atom can influence the chemical shifts of the bicyclic core protons and carbons.
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives, and to gain insight into their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
For instance, the derivative (2S)-2-((1R,4R)-2,5-Dithia-7-azabicyclo[2.2.1]heptan-7'-yl)-2-phenylethanol was analyzed by HRMS, which confirmed its elemental composition. nih.gov The fragmentation of the bicyclo[2.2.1]heptane core under electron ionization is expected to proceed through characteristic pathways, often involving the cleavage of bonds adjacent to the heteroatoms (sulfur and nitrogen) to form stable radical cations or fragment ions. The presence of two sulfur atoms can also lead to specific fragmentation patterns involving the loss of sulfur-containing moieties.
| Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| (2S)-2-((1R,4R)-2,5-Dithia-7-azabicyclo[2.2.1]heptan-7'-yl)-2-phenylethanol | C₁₂H₁₅NOS₂ | [M+H]⁺ | 254.0698 | 254.0673 |
| (2S)-Methyl-2-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-hydroxypropanoate | C₈H₁₃NNaO₃S₂ | [M+Na]⁺ | 258.0019 | 258.0018 |
The precise mass measurements obtained from HRMS are indispensable for confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound and its derivatives, IR spectra are expected to show characteristic absorption bands for C-H, C-N, and C-S bonds.
While specific experimental spectra for the parent compound are not widely published, the expected vibrational frequencies can be predicted based on known data for similar structures.
| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkane) | Stretching | 2850-3000 | Medium to Strong |
| C-H | Bending | 1350-1480 | Variable |
| C-N | Stretching | 1000-1250 | Medium |
| C-S | Stretching | 600-800 | Weak to Medium |
The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals unique to the specific derivative, arising from the bending and skeletal vibrations of the entire molecule. The absence of strong absorptions in other regions (e.g., O-H or C=O) can confirm the purity of the bicyclic amine.
X-ray Crystallographic Analysis of this compound Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry.
The absolute configuration of the this compound core has been unequivocally established through the X-ray crystallographic analysis of one of its derivatives, (S)-2-((1R,4R)-2,5-Dithia-7-azabicyclo[2.2.1]heptan-7-yl)-2-phenylethyl-4-bromo benzoate. The analysis of a single crystal of this compound confirmed the (1R,4R) configuration of the bridgehead carbons of the bicyclic system. This experimental result is crucial as it anchors the stereochemistry for a series of related chiral compounds synthesized from this scaffold. The crystal structure reveals the rigid, cage-like geometry characteristic of the bicyclo[2.2.1]heptane framework, with the sulfur and nitrogen atoms occupying their designated positions.
Diastereomeric Ratio Determination and Interconversion Studies
The synthesis of substituted this compound derivatives can lead to the formation of different diastereomers or constitutional isomers. The reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane, a common route to this bicyclic system, can yield both the desired this compound and an isomeric oxazolidinylthiazolidine. nih.gov
The ratio of these products is highly dependent on the reaction conditions, such as solvent and temperature. For example, the reaction between (R)-phenylglycinol and 2,5-dihydroxy-1,4-dithiane in refluxing toluene (B28343) resulted in a 7:3 ratio of the dithia-azabicycle to the oxazolidine. nih.gov Studies have shown that these products can undergo interconversion, and understanding the factors that control this equilibrium is essential for optimizing the synthesis of the desired isomer. The determination of these product ratios is typically accomplished using NMR spectroscopy or chromatographic methods like HPLC.
Conformational Analysis within the Bicyclo[2.2.1]heptane Framework
The steric bulk and conformational constraints imposed by this framework are important for discriminating between biological targets. nih.gov The fixed spatial arrangement of substituents attached to the bicyclic core is a direct consequence of this rigidity. Conformational analysis, often supported by computational methods like Density Functional Theory (DFT), is used to predict the most stable conformations and to understand the steric and electronic interactions within the molecule. semanticscholar.org For the this compound system, the boat-like conformation of the six-membered ring containing the sulfur atoms is locked in place by the nitrogen bridge, resulting in a highly defined and predictable molecular shape.
Reaction Mechanisms and Chemical Reactivity
Proposed Mechanisms for 2,5-Dithia-7-azabicyclo[2.2.1]heptane Formation
The synthesis of the this compound core is proposed to proceed through a cascade reaction involving the formation of iminium ion intermediates, followed by intramolecular cyclization steps. This process is initiated by the condensation of a primary amine with a source of mercaptoacetaldehyde (B1617137), typically its dimer, 2,5-dihydroxy-1,4-dithiane.
The formation of this compound is often achieved through a one-pot reaction that efficiently forms four new bonds. The reaction between β-aminoalcohols and 2,5-dihydroxy-1,4-dithiane, which serves as a precursor to mercaptoacetaldehyde, is a key example of this synthetic strategy. The initial step involves the condensation of the amino group with the aldehyde, leading to the formation of an iminium ion. This reactive intermediate is central to a cascade of subsequent reactions that ultimately yield the bicyclic product. The strategy is based on this cascade reaction which leads to the formation of either dithia-azabicycles or other heterocyclic systems like oxazolidinylthiazolidines, depending on the substituents on the β-aminoalcohol.
Following the generation of the iminium ion, the reaction proceeds through a series of intramolecular ring closures. The thiol groups of the mercaptoacetaldehyde moiety attack the iminium ion and other electrophilic centers in a cascade fashion. This sequence of cyclizations leads to the construction of the fused five-membered rings that constitute the bicyclo[2.2.1]heptane framework. The precise pathway and the distribution of products can be influenced by the nature of the substituents on the starting aminoalcohol.
Investigation of Interconversion Pathways between Isomeric Products
Studies have revealed the existence of equilibrium between different isomeric products, such as the this compound system and oxazolidinylthiazolidine bicycles. This interconversion is believed to proceed through the reversible opening of one of the rings to form an iminium ion intermediate.
For instance, the interconversion between diastereomers of N-substituted 2,5-dithia-7-azabicyclo[2.2.1]heptanes has been observed and studied. It is proposed that the acetal (B89532) bond in the bicyclic structure can break, leading to the formation of an iminium ion. This intermediate can then re-close to form either the original or a different stereoisomer, or it can evolve into a different heterocyclic system altogether. The pH of the reaction medium has been shown to play a crucial role in these interconversion processes. For example, the interconversion of diastereomers has been observed to be more pronounced at acidic pH values.
Reactivity of the Nitrogen Atom in this compound
The bridgehead nitrogen atom in the this compound scaffold exhibits distinct reactivity, which is influenced by the constrained geometry of the bicyclic system. This reactivity is particularly evident in the context of N-substitution and the subsequent interaction of the molecule with surfaces.
The nature of the substituent on the nitrogen atom significantly influences the adsorption behavior of this compound derivatives on gold surfaces. A series of N-substituted analogues have been synthesized and their interactions with gold have been investigated using various surface-sensitive techniques.
Time-of-flight secondary ion mass spectrometry (TOF-SIMS) data indicate that these bicyclic sulfides, regardless of the N-substituent, interact favorably with gold surfaces with minimal fragmentation. X-ray photoelectron spectroscopy (XPS) studies of the sulfur 2p core level reveal three distinct components with binding energies at approximately 161, 162, and 163 eV. This suggests a combination of both bound and unbound sulfur species on the gold surface. Electrochemical methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), have confirmed the efficient adsorption of these heterocycles onto gold, leading to the formation of self-assembled monolayers.
The following table summarizes the key findings from the surface investigations of N-substituted 2,5-dithia-7-azabicyclo[2.2.1]heptanes on gold.
| Technique | Key Findings |
|---|---|
| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Favorable interaction with gold surfaces with minimal fragmentation, independent of the N-substituent. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of three S 2p core level components (161, 162, and 163 eV), indicating both bound and unbound sulfur species. |
| Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) | Efficient adsorption onto gold surfaces, leading to the formation of self-assembled monolayers. |
Overview of Ring Expansion/Contraction and Rearrangement Mechanisms (if applicable to this specific bicyclic system)
While ring expansion, contraction, and rearrangement reactions are known for various bicyclic systems, including the parent 7-azabicyclo[2.2.1]heptane scaffold, there is a notable lack of specific literature detailing such mechanisms for the this compound system. The introduction of two sulfur atoms into the bicyclic framework significantly alters the electronic and steric properties of the molecule, and it cannot be assumed that it will undergo rearrangements analogous to its non-sulfur-containing counterpart. Therefore, a definitive overview of these mechanisms as they apply specifically to this compound is not available in the current scientific literature.
Computational and Theoretical Chemistry Studies
Ab Initio Calculations for Structural Prediction and Vibrational Spectra
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in predicting the geometric and electronic structure of 2,5-dithia-7-azabicyclo[2.2.1]heptane. These calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Table 1: Representative Theoretical Vibrational Frequencies for a Bicyclic Heterocycle *
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| C-H Stretch | 2980-3050 |
| C-N Stretch | 1100-1200 |
| C-S Stretch | 650-750 |
| Ring Deformation | 400-600 |
*Data is illustrative and not from specific calculations on this compound.
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways from reactants to products. A key aspect of this is the location and characterization of transition states, which are the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
For instance, in the synthesis of derivatives of this compound, such as the formation of (S/R)-Methyl-2-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-hydroxypropanoate, theoretical investigations can help to understand the stereoselectivity and the role of different intermediates. researchgate.net By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state connects the desired reactants and products.
Conformational Preferences and Energy Landscapes
The rigid bicyclic structure of this compound limits its conformational flexibility compared to more flexible ring systems like piperazine (B1678402). However, subtle conformational preferences can still exist, and computational methods are ideal for exploring the energy landscape of the molecule. By performing a systematic search of the conformational space, different stable conformers (local minima on the potential energy surface) and the energy barriers for their interconversion can be identified.
A comparison with piperazine analogs is instructive. Piperazine typically adopts a chair conformation, but can undergo ring inversion. The bicyclic nature of this compound locks the six-membered ring containing the nitrogen and sulfur atoms into a boat-like conformation. Computational studies can quantify the strain energy associated with this constrained geometry and predict how substituents on the bicyclic framework might influence its stability and reactivity.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. DFT methods are well-suited for studying the electronic structure and properties of systems like this compound.
Applications of DFT to this system could include:
Calculation of Molecular Properties: DFT can be used to calculate a wide range of molecular properties, including ionization potentials, electron affinities, and molecular orbital energies (such as the HOMO and LUMO), which are important for understanding the molecule's reactivity.
Reaction Energetics: DFT is frequently used to calculate the thermodynamics of reactions, including reaction enthalpies and Gibbs free energies.
Spectroscopic Parameters: Besides vibrational frequencies, DFT can also be employed to predict other spectroscopic parameters, such as NMR chemical shifts, providing a valuable tool for structure elucidation.
While specific DFT studies focused solely on this compound are not prominent in the literature, the methodologies are well-established and would be readily applicable to investigate its properties and reactivity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S/R)-Methyl-2-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-hydroxypropanoate |
Applications in Advanced Organic Synthesis and Scaffold Design
2,5-Dithia-7-azabicyclo[2.2.1]heptane as a Rigid Bicyclic Scaffold
The structural architecture of this compound provides a rigid and well-defined three-dimensional orientation for appended functional groups. This rigidity is a direct consequence of its fused bicyclic nature, which severely restricts conformational freedom. This characteristic is highly sought after in rational drug design and the construction of complex molecular architectures where precise spatial arrangement of substituents is critical for function.
Comparison with Flexible Piperazine (B1678402) Rings as Building Blocks
In synthetic and medicinal chemistry, the piperazine ring is a ubiquitous scaffold. However, its conformational flexibility, characterized by a rapid chair-boat interconversion, can be a drawback when a fixed orientation of substituents is required for optimal interaction with a biological target. The 2,5-diazabicyclo[2.2.1]heptane system, a close structural analogue to the dithia compound, is often employed as a rigid counterpart to the flexible piperazine ring. researchgate.net This principle of using a bicyclic system to lock conformation is directly applicable to this compound. By replacing a flexible piperazine unit with this rigid bicyclic scaffold, chemists can reduce the entropic penalty upon binding to a target and gain a clearer understanding of the structure-activity relationship (SAR) by minimizing conformational ambiguity.
Incorporation into Diverse Molecular Architectures
The this compound scaffold has been successfully integrated into a variety of larger molecular structures. Its synthesis, often achieved through the condensation of primary amines with 2,5-dihydroxy-1,4-dithiane, allows for the facile introduction of a wide range of substituents at the nitrogen atom (N7). acs.orgnih.gov This has enabled its incorporation into molecules designed for specific biological or material applications. For instance, derivatives such as 7-(4-Fluorobenzyl)-2,5-dithia-7-aza-bicyclo[2.2.1]heptane and 7-(4-methoxybenzyl)-2,5-dithia-7-azabicyclo[2.2.1]heptane have been synthesized, demonstrating the scaffold's compatibility with arylalkyl groups. nih.govrsc.org Furthermore, the broader 7-azabicyclo[2.2.1]heptane framework has been utilized as a scaffold for developing selective ligands for biological targets like sigma-2 (σ2) receptors and nicotinic acetylcholine (B1216132) receptors, highlighting the utility of this rigid core in medicinal chemistry. nih.govnih.gov
Role as a Conformationally Constrained Proline Analogue
The amino acid proline plays a unique role in peptide and protein structure due to the conformational constraints imposed by its pyrrolidine (B122466) ring. This rigidity is often crucial for the formation of specific secondary structures like β-turns. The 7-azabicyclo[2.2.1]heptane skeleton, including the 2,5-dithia variant, serves as a highly rigid or conformationally constrained analogue of proline. unirioja.es
By incorporating this bicyclic system into a peptide backbone in place of proline, chemists can enforce an even more restricted local conformation. This strategy is valuable for designing peptidomimetics with enhanced stability, receptor selectivity, and predictable folding patterns. unirioja.esresearchgate.net The fixed geometry of the 7-azabicyclo[2.2.1]heptane framework can help stabilize desired bioactive conformations, leading to improved pharmacological properties. unirioja.esresearchgate.net
Utilization in the Synthesis of Other Heterocyclic Systems
The this compound system is not only a stable scaffold but also a key intermediate in the synthesis of other complex heterocyclic structures, such as oxazolidinylthiazolidines and thiazolo[4,3-b]oxazoles. nih.govresearchgate.net The formation of these compounds is part of a dynamic chemical system where the product distribution can be carefully controlled.
The reaction between β-aminoalcohols and 2,5-dihydroxy-1,4-dithiane (a dimer of mercaptoacetaldehyde) can lead to either the this compound derivative or the corresponding oxazolidinylthiazolidine. nih.govresearchgate.net The outcome is highly dependent on the substituents on the starting aminoalcohol and the reaction conditions, such as solvent and pH. nih.govresearchgate.net
For example, using (S)-phenylglycinol as the starting material in ethanol (B145695) with a p-TsOH catalyst predominantly yields the dithia-azabicycle product (90% yield) with only a small amount of the thiazolo[4,3-b]oxazole. nih.gov An interconversion between the dithioazabicycle and the thiazolo[4,3-b]oxazole has been observed, indicating that the bicyclo[2.2.1]heptane can act as a precursor or a thermodynamic sink in this reaction landscape. nih.govresearchgate.net Research has shown that factors like bulky substituents adjacent to the nitrogen and the pH of the reaction medium are crucial in directing the synthesis towards the desired heterocyclic system. researchgate.net Specifically, a buffer at pH 5 was found to be optimal for the formation of certain oxazolidinylthiazolidine products. researchgate.net
Table 1: Influence of Reaction Conditions on Product Distribution Data synthesized from research findings. nih.govresearchgate.net
| Starting Aminoalcohol | Solvent/Conditions | Major Product | Product Ratio (Dithia-azabicycle : Oxazolidine/Thiazolooxazole) |
|---|---|---|---|
| (S)-Phenylglycinol | EtOH, reflux | Dithia-azabicycle | 95 : 5 |
| (S)-Phenylglycinol | Toluene (B28343), reflux | Dithia-azabicycle | 7 : 3 |
| Methylthreonine | Buffer pH 5 | Oxazolidinylthiazolidine | Varies (Optimized for this product) |
| Various | Aqueous Medium | - | Generally higher yields than in organic solvents |
Surface Chemistry and Material Science Applications
The presence of two sulfur atoms makes this compound derivatives particularly interesting for applications in surface chemistry and material science, especially for their ability to bind to noble metal surfaces.
Adsorption Profiles on Gold Surfaces
N-substituted 2,5-dithia-7-azabicyclo[2.2.1]heptanes have been shown to interact favorably with gold surfaces, forming self-assembled monolayers (SAMs). acs.orgunife.it Studies using a variety of surface-sensitive techniques have provided detailed insights into their adsorption behavior. acs.orgresearchgate.net
Time-of-flight secondary ion mass spectrometry (TOF-SIMS) data indicated that these bicyclic sulfides adsorb onto gold with minimal fragmentation, regardless of the substituent on the nitrogen atom. acs.orgresearchgate.net X-ray photoelectron spectroscopy (XPS) studies of the sulfur 2p core level revealed multiple binding energies (around 161, 162, and 163 eV), which suggests the presence of both sulfur atoms that are chemically bound to the gold surface and those that are unbound. acs.orgresearchgate.net
Electrochemical methods, including cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), confirmed the efficient adsorption of these compounds. acs.org For derivatives with alkyl and phenyl N-substituents, the formation of densely packed films was observed. acs.org However, the nature of the N-substituent significantly impacts the adsorption and film packing properties. For instance, an N-pyridyl substituent was found to greatly compromise these properties, suggesting that the molecular orientation and the specific interactions at the binding interface are critical determinants of the final surface structure. acs.orgunife.it
Table 2: Summary of Surface Analysis Findings Data from published surface investigation studies. acs.orgresearchgate.net
| Analysis Technique | Key Finding |
|---|---|
| TOF-SIMS | Favorable adsorption on gold with minimal fragmentation. |
| XPS (S 2p) | Shows a combination of bound and unbound sulfur species on the surface. |
| CV & EIS | Confirms efficient adsorption and formation of densely packed films (for alkyl/phenyl N-substituents). |
| Structure-Property | Adsorption profiles and film quality are highly dependent on the N-substituent. |
Formation of Self-Assembled Monolayers and Thin Films
The unique bicyclic structure of this compound, featuring two sulfur atoms held in a rigid conformation, makes it an excellent candidate for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. Research has demonstrated that N-substituted derivatives of this compound readily adsorb onto gold, forming organized thin films with properties that are highly dependent on the nature of the N-substituent. researchgate.net
The synthesis of these N-substituted bicyclic sulfides is typically achieved through the reaction of 2,5-dihydroxy-1,4-dithiane with various primary amines in the presence of a catalytic amount of Mg(II) in water. This method allows for the incorporation of a wide range of functional groups at the nitrogen position, thereby tuning the properties of the resulting monolayer. researchgate.net
The adsorption and film-forming characteristics of these compounds on gold surfaces have been extensively studied using a suite of surface-sensitive analytical techniques. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) analysis has confirmed that the bicyclic sulfides interact favorably with gold surfaces, adsorbing with minimal fragmentation. X-ray photoelectron spectroscopy (XPS) studies provide insight into the nature of the sulfur-gold interaction. The XPS data for the S 2p core level typically show three components with binding energies around 161, 162, and 163 eV. These peaks are indicative of a combination of bound (thiolate) and unbound sulfur species on the surface. researchgate.net
Electrochemical methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the quality and packing of the films. These studies have revealed that the substituent attached to the nitrogen atom plays a crucial role in the organization of the monolayer. For instance, derivatives with alkyl and phenyl N-substituents have been found to form densely packed films, which effectively block the underlying gold electrode from the electrolyte. In contrast, the presence of a pyridyl substituent on the nitrogen compromises the adsorption process and the subsequent film packing properties. This suggests that the orientation and intermolecular interactions of the N-substituent are critical factors governing the final structure and integrity of the self-assembled monolayer. researchgate.net
Table 1: Surface Analysis Data for N-Substituted this compound SAMs on Gold
| Analytical Technique | Observation | Inference |
|---|---|---|
| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Adsorption of parent molecule with minimal fragmentation. | Favorable interaction and stable adsorption of the bicyclic compound on the gold surface. |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p core level shows components at ~161, 162, and 163 eV. | Presence of both bound (Au-S) and unbound sulfur atoms on the surface. |
| Cyclic Voltammetry (CV) & Electrochemical Impedance Spectroscopy (EIS) | Alkyl and phenyl N-substituents lead to densely packed films. | Formation of a well-organized, insulating monolayer that blocks the electrode surface. |
| Cyclic Voltammetry (CV) & Electrochemical Impedance Spectroscopy (EIS) | N-pyridyl substitution results in compromised film packing. | The nature of the N-substituent significantly influences the molecular orientation and packing density of the SAM. |
Applications as Intermediates for Complex Molecule Synthesis
The rigid, polycyclic framework of this compound serves as a versatile scaffold in advanced organic synthesis, particularly for the creation of complex, chiral molecules with potential biological activity. Its structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for designing enzyme inhibitors and other targeted therapeutic agents. nih.govresearchgate.net
A primary synthetic route to functionalized this compound derivatives involves a cascade reaction between 2,5-dihydroxy-1,4-dithiane (a dimer of mercaptoacetaldehyde) and various β-aminoalcohols. This reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), proceeds efficiently to yield the dithia-azabicycle as the main product. The choice of the starting β-aminoalcohol allows for the introduction of diverse substituents onto the nitrogen atom, thereby generating a library of derivatives from a common intermediate. nih.govresearchgate.net
This strategy has been successfully employed to synthesize a range of complex molecules. For example, using aminoalcohols derived from amino acids like L-serine or phenylglycinol, chiral derivatives of the bicyclo[2.2.1]heptane system can be prepared. These compounds are of significant interest in medicinal chemistry. Specifically, derivatives of this scaffold have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The rigid bicyclic core acts as a scaffold to position functional groups in a precise orientation to interact with the active site of the enzyme. nih.govresearchgate.net The synthesis of these complex structures highlights the utility of the this compound core as a foundational building block in the development of new therapeutic agents. nih.gov
Table 2: Examples of Complex Molecules Synthesized from this compound Intermediates
| Starting Aminoalcohol | Synthesized Derivative | Potential Application |
|---|---|---|
| p-Fluoro-benzylamine | 7-(4-Fluorobenzyl)-2,5-dithia-7-azabicyclo[2.2.1]heptane | Scaffold for bioactive molecules. nih.gov |
| Tris(hydroxymethyl)aminomethane | 2-(2,5-Dithia-7-azabicyclo[2.2.1]heptan-7-yl)-2-(hydroxymethyl)propane-1,3-diol | Intermediate for polyhydroxylated compounds. nih.gov |
| L-serine methyl ester | (2S)-Methyl-2-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-hydroxypropanoate | Chiral building block for enzyme inhibitors. nih.govresearchgate.net |
| o-Aminophenol | 2-(2,5-Dithia-7-azabicyclo[2.2.1]heptan-7-yl)phenol | Precursor for substituted aromatic compounds. nih.gov |
Exploration of Biological Activity Mechanisms in Vitro Studies
Enzyme Inhibition Mechanisms
Derivatives of the 2,5-Dithia-7-azabicyclo[2.2.1]heptane core have been investigated as inhibitors of critical enzymes involved in bacterial resistance and parasitic survival.
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant threat to public health. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics. Research has focused on developing inhibitors that can restore the efficacy of these antibiotics.
In this context, the this compound scaffold has been used as a starting point for synthesizing potential MBL inhibitors. One study described the synthesis of new oxazolidinylthiazolidines and dithioazabicycles as oxygen analogues of known MBL inhibitors. While the primary focus was on the oxazolidinylthiazolidine products, a derivative of the target compound, (S/R)-Methyl-2-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-hydroxypropanoate, was also synthesized during the course of the research. mdpi.com The study evaluated the resulting oxazolidinylthiazolidines against NDM-1, with one compound demonstrating competitive inhibition with a Ki value of 1.6 ± 0.6 μM, highlighting the potential of related bicyclic structures in MBL inhibition. mdpi.com
Aspartic proteases are a class of enzymes crucial for the lifecycle of various pathogens, including the malaria parasite Plasmodium falciparum. Plasmepsins (PMs), a type of aspartic protease found in the parasite's food vacuole, are responsible for degrading hemoglobin, a vital process for parasite growth and maturation. As such, they are a key target for antimalarial drug development.
A novel generation of potent plasmepsin inhibitors has been developed featuring a highly decorated 7-azabicyclo[2.2.1]heptane core. mdpi.com These non-peptidic compounds were designed to interact with key sites of the enzymes. The protonated central bicyclic core addresses the catalytic aspartate dyad, while various substituents are positioned to bind to the flap and specific pockets (S1/S3 and S1') of the enzymes. mdpi.com In vitro biological assays demonstrated the high potency of these inhibitors against three key plasmepsins, with IC₅₀ values as low as 6 nM. mdpi.com Furthermore, these compounds showed good selectivity over closely related human cathepsins D and E, which is a critical factor in drug design. mdpi.com
| Target Enzyme | Inhibitor Type | Reported Potency | Selectivity |
|---|---|---|---|
| Plasmepsin I, II, IV | Decorated 7-azabicyclo[2.2.1]heptane core | IC₅₀ values down to 6 nM | Good selectivity towards human cathepsins D and E |
Anti-parasitic Activity
The unique structural features of this compound derivatives have been leveraged to develop agents targeting protozoan parasites.
Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a severe and often fatal disease. New therapeutic agents are urgently needed. Researchers have synthesized a library of novel bicyclic thiazolidinyl-1,4-thiazepines by reacting derivatives of this compound with various Michael acceptors. nih.gov
These new compounds were evaluated for their anti-trypanosomal activity against the bloodstream form of T. b. brucei. Several compounds showed significant activity, and the most promising among them, compound 3l , was selected for further analysis. It exhibited a half-maximal effective concentration (EC₅₀) of 2.8 ± 0.7 μM against the parasite. nih.gov Importantly, this compound also demonstrated a high selectivity index of >71 when its toxicity was compared against murine macrophages, indicating a favorable profile for potential therapeutic development. nih.gov
| Compound | Precursor Scaffold | EC₅₀ vs T. b. brucei | Selectivity Index (Macrophage/T. b. brucei) |
|---|---|---|---|
| 3l (bicyclic thiazolidinyl-1,4-thiazepine) | This compound | 2.8 ± 0.7 µM | >71 |
The antimalarial activity of compounds derived from the 7-azabicyclo[2.2.1]heptane scaffold is directly linked to their mechanism of enzyme inhibition. As detailed in section 7.1.2, these derivatives are potent inhibitors of Plasmodium falciparum plasmepsins. mdpi.com
By disrupting the function of these essential digestive enzymes, the compounds block the parasite's ability to break down hemoglobin within human red blood cells. This action effectively starves the parasite of necessary amino acids, halting its growth and maturation and thereby exerting a strong antimalarial effect in vitro. The high potency (IC₅₀ down to 6 nM) against these crucial enzymes underscores the potential of this chemical scaffold in the development of new antimalarial agents. mdpi.com
Antiproliferative Activity against Cancer Cell Lines (In Vitro)
While the broader class of azabicyclo[2.2.1]heptane analogues has been explored for antiproliferative properties, specific in vitro studies detailing the activity of derivatives from the this compound core against cancer cell lines were not identified in the reviewed literature. Research in this area has often focused on the 2,5-diaza bicyclo[2.2.1]heptane scaffold, which features nitrogen atoms instead of sulfur at the 2 and 5 positions and thus represents a structurally distinct class of compounds.
Specificity against CaSki, MDA-MB-231, and SK-Lu-1 Tumour Cells
Derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold have demonstrated notable in vitro antiproliferative activity against a panel of human tumor cell lines. Specifically, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have been evaluated for their cytotoxic effects on the cervical cancer cell line (CaSki), the triple-negative breast cancer cell line (MDA-MB-231), and the lung cancer cell line (SK-Lu-1). nih.govnih.gov
One particular derivative, designated as compound 9e in a research study, exhibited significant antiproliferative activity against these cell lines. nih.govnih.gov The potency of this compound was quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for this derivative were determined to be 28 µg/mL for CaSki cells, 18 µg/mL for MDA-MB-231 cells, and 20 µg/mL for SK-Lu-1 cells. nih.gov These findings highlight the compound's broad-spectrum activity against different types of cancer cells.
Furthermore, a hybrid molecule incorporating the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate structure with nitrostyrene (B7858105) also showed significant antiproliferative effects against cervical cancer cell lines, including CaSki. rsc.org This suggests that the bicycloheptane (B81988) core is a versatile scaffold for the development of potential anticancer agents.
Table 1: Antiproliferative Activity of a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate Derivative (Compound 9e)
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| CaSki | Cervical Cancer | 28 |
| MDA-MB-231 | Breast Cancer | 18 |
| SK-Lu-1 | Lung Cancer | 20 |
Induction of Apoptosis Mechanisms (Caspase-Dependent Pathways)
The mechanism by which 2,5-diazabicyclo[2.2.1]heptane derivatives exert their anticancer effects involves the induction of apoptosis, a form of programmed cell death. nih.govnih.gov Apoptosis is a highly regulated process that is crucial for normal tissue development and homeostasis and is often dysregulated in cancer. researchgate.net One of the key molecular pathways governing apoptosis is the caspase cascade. uvic.ca
Studies on the aforementioned (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivative (compound 9e) have shown that it triggers apoptosis in CaSki, MDA-MB-231, and SK-Lu-1 cells through a caspase-dependent pathway. nih.govnih.gov This was evidenced by the detection of active caspase-3 in treated cancer cells. nih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.govuvic.ca
Further mechanistic investigations on a related hybrid compound also confirmed that its mode of action involves the inhibition of cancer cell proliferation by inducing apoptosis through the activation of caspase-3. rsc.org The reliance on caspase-dependent pathways for apoptosis induction is a common feature of many chemotherapeutic agents. sci-hub.se
Selectivity in Inducing Apoptosis without Necrotic Cell Death
A significant finding in the study of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates is their ability to induce apoptosis selectively in tumor cells without causing necrotic cell death. nih.govnih.gov Necrosis is a form of uncontrolled cell death that often results from cellular injury and can lead to inflammation and damage to surrounding healthy tissues. nih.gov In contrast, apoptosis is a "clean" form of cell death where the cellular contents are packaged into apoptotic bodies and cleared by phagocytic cells, thus avoiding an inflammatory response. researchgate.netnih.gov
The derivative compound 9e was observed to induce apoptosis in CaSki, MDA-MB-231, and SK-Lu-1 tumor cells without triggering necrosis. nih.govnih.gov Importantly, this selectivity was also observed in normal human lymphocytes, indicating a degree of tumor selectivity. nih.gov This is a highly desirable characteristic for an anticancer agent, as it suggests the potential for reduced side effects compared to drugs that indiscriminately kill both cancerous and healthy cells. Another study on a related hybrid compound also noted that at its IC50 values on cancer cells, it did not induce any necrotic death in normal human lymphocytes. rsc.org The ability to promote apoptosis over necrosis is a key consideration in the design of safer and more effective cancer therapies. nih.gov
Sigma Receptor Ligand Development
While direct studies on this compound as a sigma receptor ligand are not extensively documented, research on the structurally related 7-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane scaffolds provides valuable insights into their potential for developing selective sigma-2 (σ2) receptor ligands. nih.govmdpi.com
Selectivity for Sigma-2 (σ2) Receptor Subtype
The 7-azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for achieving selectivity for the σ2 receptor subtype. nih.gov In a series of N-substituted 7-azabicyclo[2.2.1]heptanes, it was discovered that the nature of the substituent on the nitrogen atom plays a crucial role in determining subtype selectivity. nih.gov Specifically, arylalkyl N-substituents were found to confer selectivity for the σ2 receptor. nih.gov In contrast, alicyclic or polycarbocyclic substituents tended to result in high affinity for both σ1 and σ2 subtypes. nih.gov Similarly, research on 2,5-diazabicyclo[2.2.1]heptane analogs has shown that this core can be modified to achieve nanomolar affinities for the σ2 receptor. mdpi.com
Table 2: N-Substituent Effect on Sigma Receptor Selectivity of 7-Azabicyclo[2.2.1]heptanes
| N-Substituent Type | Primary Receptor Selectivity |
|---|---|
| Arylalkyl | Sigma-2 (σ2) |
| Alicyclic/Polycarbocyclic | Non-selective (High affinity for both σ1 and σ2) |
Structure-Activity Relationships (SAR) Related to N-Substituents and Conformational Restriction
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of these bicyclic compounds influences their binding affinity and selectivity for sigma receptors. A key finding is that both steric bulk and conformational restriction around the nitrogen atom are important factors for discriminating between the σ1 and σ2 subtypes. nih.gov
The σ2 binding and subtype selectivity of N-arylalkyl-7-azanorbornanes were generally found to be greater than those of analogously-substituted pyrrolidines. nih.gov This suggests that the rigid, bicyclic structure of the 7-azabicyclo[2.2.1]heptane core, which restricts the conformational freedom of the molecule, is advantageous for achieving high affinity and selectivity for the σ2 receptor. nih.gov For the 2,5-diazabicyclo[2.2.1]heptane scaffold, the substitution pattern on the nitrogen atoms is also critical for potent activity at the σ2 receptor. mdpi.com
Ligand Binding Assays (In Vitro Competition Binding)
The affinity of these compounds for sigma receptors is typically evaluated using in vitro competition binding assays. nih.gov These assays measure the ability of a test compound to displace a known radiolabeled ligand that has a high affinity and selectivity for the target receptor. For instance, to determine the binding affinity for σ2 receptors, radioligand binding assays are performed using cell membrane preparations that express the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated. Such assays have been crucial in characterizing the binding profiles of N-substituted 7-azabicyclo[2.2.1]heptanes and 2,5-diazabicyclo[2.2.1]heptane analogs, confirming their potential as selective σ2 receptor ligands. nih.govmdpi.com
General Mechanisms of Interaction with Biological Molecules (e.g., Enzymes, Nucleic Acids)
The intrinsic chemical architecture of the this compound scaffold, characterized by its rigid, bicyclic structure containing both sulfur and nitrogen heteroatoms, provides a unique three-dimensional framework for molecular interactions with biological macromolecules. While comprehensive studies on the parent compound are limited, research into its derivatives has shed light on the mechanisms through which this structural motif can engage with biological targets, particularly enzymes. The available in vitro studies predominantly highlight the role of this scaffold in the design of enzyme inhibitors.
The interaction mechanisms of these derivatives are largely dictated by the nature of the substituents appended to the core bicyclic system. These substituents are strategically positioned to interact with specific pockets and residues within the active or allosteric sites of target enzymes. The rigid bicyclic core serves to orient these interacting functional groups in a spatially precise manner, thereby enhancing binding affinity and selectivity.
A notable mechanism of action for derivatives of the closely related 7-azabicyclo[2.2.1]heptane scaffold is the inhibition of proteases. For instance, in the case of malarial aspartic proteases, known as plasmepsins, inhibitors featuring a 7-azabicyclo[2.2.1]heptane core have been developed. nih.govuvic.ca In these instances, the protonated nitrogen of the bicyclic core is proposed to interact directly with the catalytic dyad of aspartic acid residues within the enzyme's active site. nih.govuvic.ca This fundamental interaction is then augmented by substituents on the scaffold that extend into and engage with other regions of the enzyme, such as the S1/S3 and flap pockets, through various non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
Furthermore, analogues of the this compound structure have demonstrated inhibitory activity against metallo-β-lactamases. researchgate.netnih.gov In one study, an oxazolidinylthiazolidine, an oxygen analogue of bisthiazolidines, displayed competitive inhibition of the New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov This suggests a mechanism where the inhibitor competes with the substrate for binding to the enzyme's active site. The specific interactions likely involve the heteroatoms of the bicyclic system coordinating with the metal ions (typically zinc) in the active site of the metalloenzyme, in addition to other interactions with surrounding amino acid residues. frontiersin.org
The versatility of the 7-azabicyclo[2.2.1]heptane framework also extends to interactions with receptors, which are proteins that bind to signaling molecules. Derivatives have been synthesized as ligands for nicotinic acetylcholine (B1216132) receptors and sigma-2 (σ2) receptors. nih.govnih.gov The affinity and selectivity for these receptors are highly dependent on the N-substituents of the bicyclic structure. For σ2 receptors, it has been observed that arylalkyl N-substituents tend to confer selectivity, indicating that the conformational restriction imposed by the bicyclic scaffold around the nitrogen atom is a key determinant for subtype discrimination. nih.gov
Currently, there is a notable lack of published research detailing the interactions of this compound or its derivatives with nucleic acids. The primary focus of existing studies has been on their interactions with protein targets such as enzymes and receptors.
The following table summarizes the in vitro biological activity of selected derivatives containing the 7-azabicyclo[2.2.1]heptane or a related scaffold, highlighting their interaction with specific enzymes and receptors.
| Compound/Derivative | Biological Target | Activity |
| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Nicotinic Acetylcholine Receptor | Kᵢ = 98 nM nih.gov |
| (–)-3 (an exo-3-amino-7-azabicyclo[2.2.1]heptane derivative) | Plasmepsin II | IC₅₀ = 45 nM uvic.ca |
| (–)-3 (an exo-3-amino-7-azabicyclo[2.2.1]heptane derivative) | Plasmepsin IV | IC₅₀ = 10 nM uvic.ca |
| A specific oxazolidinylthiazolidine derivative (compound 4f) | Metallo-β-lactamase NDM-1 | Kᵢ = 1.6 ± 0.6 µM (Competitive Inhibition) nih.gov |
| Various N-substituted 7-azabicyclo[2.2.1]heptanes | Sigma-2 (σ2) Receptors | Show selective binding affinity depending on N-substituent nih.gov |
Q & A
Basic: What are the key synthetic strategies for 2,5-Dithia-7-azabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis of bicyclic amines like this compound often employs stereoselective cyclization or annulation reactions. For example, Portoghese’s method (Scheme 1 in ) uses trans-4-hydroxy-L-proline as a starting material, involving sequential protection, sulfonylation, and borane-mediated cyclization to achieve the bicyclic framework . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF) favor nucleophilic attack in cyclization steps.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonylation (e.g., TsCl in pyridine) .
- Catalysts : NaBH₄ or LiBH₄ are critical for reducing intermediates without disrupting stereochemistry .
- Stereochemical outcomes : Bridgehead substituents and ring strain influence the preference for endo/exo transition states, as seen in analogous 7-azabicyclo[2.2.1]heptane syntheses .
Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural complexity of this compound derivatives?
Methodological Answer:
- NMR : Use - HSQC and HMBC to resolve overlapping signals caused by the rigid bicyclic framework. For example, bridgehead protons exhibit distinct coupling patterns (e.g., in 7-azabicyclo analogs) .
- IR : Stretching frequencies for C–S bonds (~600–700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) confirm functionalization .
- Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis distinguishes sulfur-containing derivatives (e.g., vs. isotopes) .
Advanced: What experimental and computational approaches resolve contradictions in the hydrolytic stability of this compound amides under basic conditions?
Methodological Answer:
Evidence from analogous 7-azabicyclo[2.2.1]heptane amides ( ) shows unexpected resistance to base-catalyzed hydrolysis. To address stability contradictions:
Kinetic Studies : Conduct pseudo-first-order hydrolysis experiments (70°C, NaOD/D₂O) and monitor progress via NMR. Reactivity trends:
| Compound Type | Reactivity Order | Key Factor |
|---|---|---|
| Azetidine amides | Highest () | Planar transition state |
| 7-Azabicyclo amides | Lower () | Pyramidalized N-resistance |
| Bridgehead-substituted | Lowest () | Steric hindrance |
Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the hydroxide attack on the amide carbonyl. Higher activation energy () correlates with experimental stability .
Advanced: How can stereodivergent synthesis methods be applied to generate structurally diverse this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Stereodivergent Routes :
- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) induce enantioselectivity in Diels-Alder reactions for bicyclic cores .
- Dynamic kinetic resolution : Use Pd/C or Ru catalysts to epimerize intermediates, enabling access to multiple diastereomers (e.g., anti/syn configurations in 1-aza-7-oxabicyclo derivatives) .
- Functionalization Strategies :
Advanced: What role does conformational rigidity play in the pharmacological activity of this compound derivatives?
Methodological Answer:
The rigid bicyclic structure enforces specific pharmacophore orientations, enhancing target binding. For example:
- Medicinal Chemistry : 2,5-Diazabicyclo[2.2.1]heptane derivatives show potent antitumor activity by mimicking peptide turn motifs in kinase inhibitors (e.g., Merck’s candidates in ) .
- Enzymatic Stability : Resistance to hydrolysis ( ) allows prolonged in vivo activity, making these derivatives suitable as protease-resistant peptide surrogates .
Advanced: How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., –SO₂Ph) deactivate the nitrogen lone pair, reducing nucleophilicity and slowing Suzuki-Miyaura couplings .
- Steric Effects : Bridgehead substituents hinder Pd catalyst access, requiring bulky ligands (e.g., XPhos) for efficient coupling (e.g., aryl boronic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
